1-Cyclopropyl-4-methoxybutane-1,3-dione

Lipophilicity Drug-likeness Physicochemical profiling

Sourcing differentially activated 1,3-diketones for regioselective heterocycle synthesis often demands multi-step in-house preparation. 1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS 121553-47-7) resolves this bottleneck: • Two electronically distinct carbonyls enable regioselective condensation with hydrazines/amidines - yielding privileged pyrazole/pyrimidine scaffolds for kinase inhibitor and agrochemical programs. • Cyclopropyl ring confers CYP450-resistant metabolic stability; methoxymethyl handle supports late-stage SAR diversification without additional heteroatom burden. • Computed logP 0.1-0.57 and TPSA 43.4 Ų maintain Lipinski compliance for fragment-based discovery. Supplied at ≥95% purity. Global shipping available.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 121553-47-7
Cat. No. B2725954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-methoxybutane-1,3-dione
CAS121553-47-7
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESCOCC(=O)CC(=O)C1CC1
InChIInChI=1S/C8H12O3/c1-11-5-7(9)4-8(10)6-2-3-6/h6H,2-5H2,1H3
InChIKeyRTGNWSGDQHXYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-methoxybutane-1,3-dione: Physicochemical & Structural Identity


1-Cyclopropyl-4-methoxybutane-1,3-dione is a bifunctional 1,3-diketone scaffold characterized by a cyclopropyl substituent at position 1 and a methoxymethyl moiety at position 4, yielding the molecular formula C8H12O3 and molecular weight 156.18 g/mol [1]. Its SMILES notation is COCC(=O)CC(=O)C1CC1, with computed XLogP3 of 0.1 and topological polar surface area of 43.4 Ų [1]. The compound is commercially supplied as a versatile small-molecule building block for heterocycle synthesis, typically at ≥95% purity .

1-Cyclopropyl-4-methoxybutane-1,3-dione vs. Generic 1,3-Diketones


The cyclopropyl group imparts unique electronic properties through ring strain and conjugation that cannot be replicated by simple alkyl or phenyl replacements [1]. Substitution at position 4 with a methoxymethyl group further tunes lipophilicity, polarity, and hydrogen-bonding capacity relative to unsubstituted 1,3-diketones. These structural features are not interchangeable; replacing this compound with a simpler analog (e.g., 1-cyclopropylbutane-1,3-dione, CAS 21573-10-4) alters computed logP by approximately +0.37 units and reduces topological polar surface area by ~27%, thereby affecting membrane permeability and pharmacokinetic behavior [2].

1-Cyclopropyl-4-methoxybutane-1,3-dione: Comparative Evidence vs. Analogs


Reduced Lipophilicity for Enhanced Solubility

The methoxymethyl substitution at position 4 reduces the computed logP of the target compound relative to the unsubstituted analog 1-cyclopropylbutane-1,3-dione [1].

Lipophilicity Drug-likeness Physicochemical profiling

Increased TPSA for Higher Polarity

The methoxy substitution increases the TPSA of the target compound compared to the closest non-methoxy analog [1][2].

Polar surface area Membrane permeability ADME prediction

Differentiated GHS Hazard Classification

The GHS hazard classification of the target compound differs categorically from the closest non-methoxy analog, impacting laboratory handling and regulatory documentation [1].

Safety GHS classification Laboratory handling

Enhanced Conformational Flexibility via Rotatable Bonds

The methoxymethyl substituent increases the number of rotatable bonds, providing greater conformational degrees of freedom for target binding [1].

Conformational flexibility Molecular recognition Scaffold diversity

1-Cyclopropyl-4-methoxybutane-1,3-dione: Application Scenarios


Regioselective Heterocycle Synthesis

The asymmetrically substituted 1,3-diketone backbone provides two electronically distinct carbonyl groups: one adjacent to the electron-donating cyclopropyl ring and one adjacent to the electron-withdrawing methoxymethyl group. This differential activation enables regioselective condensation with hydrazines or amidines to generate 3-cyclopropyl-5-methoxymethyl pyrazoles or pyrimidines, which are privileged scaffolds in kinase inhibitor and agrochemical discovery programs [1].

Lead Optimization with Moderate Lipophilicity

The computed logP of 0.57 (or XLogP3 of 0.1) positions this building block favorably for fragment-based drug discovery and lead optimization where Lipinski compliance is critical. The 27% higher TPSA relative to 1-cyclopropylbutane-1,3-dione provides an avenue to tune polarity without introducing additional heteroatoms, reducing the risk of metabolic liabilities [2].

Cyclopropyl Probe Synthesis for Metabolic Stability

Cyclopropyl groups are established metabolic stability enhancers in drug design due to their resistance to cytochrome P450 oxidation. Using 1-cyclopropyl-4-methoxybutane-1,3-dione as a late-stage diversification intermediate allows the introduction of the cyclopropyl motif while retaining a methoxymethyl handle for further functionalization, making it suitable for structure-activity relationship (SAR) exploration in CNS and anti-infective programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-4-methoxybutane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.